methyl N-[(E)-(4-methoxyphenyl)methylideneamino]-N'-phenylcarbamimidothioate;hydroiodide
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Overview
Description
Methyl N-[(E)-(4-methoxyphenyl)methylideneamino]-N’-phenylcarbamimidothioate;hydroiodide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylideneamino group, and a phenylcarbamimidothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-(4-methoxyphenyl)methylideneamino]-N’-phenylcarbamimidothioate;hydroiodide typically involves the reaction of 4-methoxybenzaldehyde with phenylthiourea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and high yield. The final product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(E)-(4-methoxyphenyl)methylideneamino]-N’-phenylcarbamimidothioate;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl N-[(E)-(4-methoxyphenyl)methylideneamino]-N’-phenylcarbamimidothioate;hydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of methyl N-[(E)-(4-methoxyphenyl)methylideneamino]-N’-phenylcarbamimidothioate;hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol
Uniqueness
Methyl N-[(E)-(4-methoxyphenyl)methylideneamino]-N’-phenylcarbamimidothioate;hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl N-[(E)-(4-methoxyphenyl)methylideneamino]-N'-phenylcarbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS.HI/c1-20-15-10-8-13(9-11-15)12-17-19-16(21-2)18-14-6-4-3-5-7-14;/h3-12H,1-2H3,(H,18,19);1H/b17-12+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKHJRNRZOCCME-KCUXUEJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=NC2=CC=CC=C2)SC.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=NC2=CC=CC=C2)SC.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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